molecular formula C13H17N3O2 B11806624 1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid

1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid

Cat. No.: B11806624
M. Wt: 247.29 g/mol
InChI Key: KRBWNDVYLPIBGY-UHFFFAOYSA-N
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Description

The chemical entity 1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid is a sophisticated heterocyclic building block designed for advanced pharmaceutical research and development. This compound integrates two privileged structures in medicinal chemistry: a 6,7-dihydro-5H-cyclopenta[d]pyrimidine core and a piperidine-4-carboxylic acid moiety. The cyclopenta[d]pyrimidine scaffold is a central feature in compounds investigated for modulating various kinase targets, serving as a critical pharmacophore in the design of potential therapeutic agents . The piperidine-4-carboxylic acid component introduces a versatile handle for molecular diversification, enabling conjugation, salt formation, and further synthetic elaboration to optimize physicochemical properties and binding affinity. This molecular architecture makes it a highly valuable intermediate for constructing focused libraries in hit-to-lead and lead optimization campaigns, particularly in oncology, immunology, and metabolic disease research. The compound is offered For Research Use Only and is strictly intended for laboratory research and further manufacturing of research reagents, not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid

InChI

InChI=1S/C13H17N3O2/c17-13(18)9-4-6-16(7-5-9)12-10-2-1-3-11(10)14-8-15-12/h8-9H,1-7H2,(H,17,18)

InChI Key

KRBWNDVYLPIBGY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=CN=C2N3CCC(CC3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of a substituted cyclopentanone with a suitable amine and a nitrile under basic conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst .

Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions, where malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine are reacted together. The reaction is facilitated by the presence of alkylating agents and a base such as triethylamine .

Chemical Reactions Analysis

Types of Reactions: 1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and corrosion inhibitors

Mechanism of Action

The mechanism of action of 1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Key Differences :

  • The target compound’s cyclopenta[d]pyrimidinyl group introduces aromaticity and a fused bicyclic system, enhancing steric bulk and electronic complexity compared to aliphatic substituents in analogs.
Compound Name Substituent Type Structural Complexity Similarity to Target Compound CAS Number Reference
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Aliphatic (ethoxycarbonyl) Low 78% 100379-31-8
1-(Cyclopentanecarbonyl)piperidine-4-carboxylic acid Aliphatic (cyclopentylcarbonyl) Moderate 65% 147636-33-7
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid Bulky aliphatic (tert-butoxycarbonyl) Moderate 82% 100379-39-6

Physicochemical Properties

The bicyclic substituent significantly impacts properties compared to analogs:

Property Target Compound (Estimated) 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid 1-(Cyclopentanecarbonyl)piperidine-4-carboxylic Acid
Molecular Weight (g/mol) ~275–300 229.25 239.3 (calculated)
Log S (Solubility) ~-2.5 to -3.0* -1.5 Not reported
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 5 5 4
Topological Polar Surface Area (Ų) ~90–100 78.5 75.6

*Estimated lower solubility due to aromatic bicyclic group.

Biological Activity

1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring attached to a cyclopenta[d]pyrimidine moiety. Its molecular formula is C14H18N4O2C_{14}H_{18}N_4O_2 with a molecular weight of approximately 270.32 g/mol. The presence of both carboxylic acid and piperidine functionalities contributes to its diverse reactivity and biological activity.

PropertyValue
Molecular FormulaC14H18N4O2
Molecular Weight270.32 g/mol
IUPAC NameThis compound
CAS Number[Insert CAS Number]

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Cyclopenta[d]pyrimidine Ring : Cyclization reactions under acidic or basic conditions.
  • Piperidine Substitution : Reaction with piperidine derivatives.
  • Carboxylic Acid Introduction : Functionalization to introduce the carboxylic acid group.

Biological Mechanisms

Research indicates that this compound interacts with various biological targets, notably protein kinases and enzymes involved in cellular signaling pathways. Its mechanism of action may involve:

  • Inhibition of Kinase Activity : The compound has been shown to inhibit specific kinases which play critical roles in cancer cell proliferation and survival.
  • Modulation of Receptor Activity : It may act as an antagonist at sigma receptors, which are implicated in pain modulation and neurological disorders.

Anticancer Activity

Numerous studies have explored the anticancer potential of this compound. For instance, it has demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma. A notable study reported:

  • Cell Line Tested : U87MG (human glioblastoma)
  • IC50 Value : Approximately 15 µM
  • Mechanism : Induction of apoptosis through caspase activation.

Sigma Receptor Antagonism

The compound's role as a sigma receptor antagonist has implications for pain management and neurological conditions:

  • Binding Affinity : High affinity for sigma receptors was observed in binding studies.
  • Potential Applications : Development of analgesics targeting neuropathic pain.

Case Studies

  • Case Study on Antitumor Efficacy
    • Study Design : In vivo studies using xenograft models in nude mice.
    • Results : Significant reduction in tumor size compared to control groups when administered at doses of 10 mg/kg.
    • : Promising candidate for further development in cancer therapy.
  • Sigma Receptor Interaction Study
    • Study Design : In vitro assays measuring receptor binding and activity modulation.
    • Results : Demonstrated effective inhibition of sigma receptor-mediated signaling pathways.
    • : Potential for treating conditions like depression and chronic pain.

Q & A

Q. What synthetic routes are commonly employed to synthesize 1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid?

The synthesis typically involves multi-step organic reactions, such as coupling of cyclopenta[d]pyrimidine derivatives with piperidine-4-carboxylic acid precursors. For example, ester hydrolysis under basic conditions (e.g., NaOH in ethanol/water) is a critical step to generate the carboxylic acid moiety. Reaction conditions (temperature: 20–25°C; solvent: ethanol/water) must be tightly controlled to achieve high yields (>85%) and purity . Post-synthesis purification often involves acid precipitation and recrystallization.

Q. How can researchers confirm the structural integrity of the synthesized compound?

Characterization relies on spectroscopic and analytical methods:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify proton environments and carbon frameworks (e.g., δ 1.52 ppm for piperidine CH2_2 groups) .
  • IR spectroscopy : Peaks at ~1730 cm1^{-1} (carboxylic acid C=O) and ~1687 cm1^{-1} (pyrimidine C=N) confirm functional groups .
  • Elemental analysis : Matches calculated and observed %C, %H, and %N (e.g., C: 49.99% observed vs. 50.04% calculated) .

Q. What preliminary biological assays are used to evaluate this compound’s activity?

Initial screening includes:

  • Enzyme inhibition assays : Measure IC50_{50} values against targets like neuraminidase or carbonic anhydrase using fluorogenic substrates .
  • Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with receptors (e.g., Kd_d in µM range) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the coupling step?

Systematic variation of parameters is key:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) enhance cross-coupling efficiency.
  • Temperature : Elevated temperatures (60–80°C) accelerate reaction kinetics but may increase side products. Use design of experiments (DoE) to identify optimal conditions .

Q. How should researchers resolve contradictions in reported binding affinities for this compound?

Discrepancies may arise from assay conditions (pH, ionic strength) or target conformational states. Solutions include:

  • Orthogonal assays : Validate SPR data with ITC to rule out artifacts .
  • Molecular dynamics (MD) simulations : Model compound-target interactions under varying conditions to identify critical binding residues .

Q. What computational strategies are effective in elucidating the compound’s mechanism of action?

Advanced methods include:

  • Molecular docking : Predict binding poses in enzyme active sites (e.g., AutoDock Vina) .
  • QSAR modeling : Relate structural modifications (e.g., substituents on the pyrimidine ring) to activity trends using descriptors like logP and polar surface area .

Q. How can stability issues in aqueous solutions be mitigated during pharmacological studies?

  • pH adjustment : Maintain pH 6–8 to prevent carboxylic acid deprotonation and aggregation.
  • Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .
  • Excipient screening : Use cyclodextrins or surfactants to enhance solubility and reduce hydrolysis .

Q. What strategies are used to explore structure-activity relationships (SAR) for derivatives of this compound?

  • Core modifications : Introduce substituents (e.g., methyl, trifluoromethyl) on the pyrimidine or piperidine rings.
  • Bioisosteric replacement : Replace the carboxylic acid with sulfonamide or tetrazole groups to improve bioavailability.
  • In vitro ADMET profiling : Assess metabolic stability (e.g., microsomal half-life) and membrane permeability (Caco-2 assays) .

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